molecular formula C16H17N3O3 B5659114 5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 309734-67-6

5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5659114
CAS No.: 309734-67-6
M. Wt: 299.32 g/mol
InChI Key: WETNKSOQIDXNIV-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is an organic compound with the molecular formula C16H17N3O3 It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzylamine and 2-aminobenzimidazole.

    Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with 2-aminobenzimidazole in the presence of a suitable condensing agent such as carbodiimide or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring system, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Aminobenzimidazole: A precursor in the synthesis of the target compound.

    3,4-Dimethoxybenzylamine: Another precursor used in the synthesis.

Uniqueness

5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts specific electronic and steric properties, enhancing its biological activity and making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-6-3-10(7-15(14)22-2)9-17-11-4-5-12-13(8-11)19-16(20)18-12/h3-8,17H,9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETNKSOQIDXNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150596
Record name 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309734-67-6
Record name 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309734-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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